1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride 1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
Brand Name: Vulcanchem
CAS No.: 21165-49-1
VCID: VC17992506
InChI: InChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H
SMILES:
Molecular Formula: C17H19ClFN
Molecular Weight: 291.8 g/mol

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride

CAS No.: 21165-49-1

Cat. No.: VC17992506

Molecular Formula: C17H19ClFN

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

1-(m-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride - 21165-49-1

Specification

CAS No. 21165-49-1
Molecular Formula C17H19ClFN
Molecular Weight 291.8 g/mol
IUPAC Name 3-(3-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C17H18FN.ClH/c1-19(2)12-11-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-11,13H,12H2,1-2H3;1H
Standard InChI Key NBBYUWQRZGTKFI-UHFFFAOYSA-N
Canonical SMILES CN(C)CC=C(C1=CC=CC=C1)C2=CC(=CC=C2)F.Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure features a conjugated enamine system, with the (E)-stereochemistry likely predominant due to thermodynamic stability. The m-fluorophenyl and phenyl groups occupy the 1-position of the propene chain, while the dimethylamino group resides at the 3-position . Key structural descriptors include:

Table 1. Molecular and structural properties

PropertyValueSource
Molecular formulaC₁₇H₁₈FClN
Molecular weight291.82 g/mol
SMILESCN(C)C/C=C(C1=CC=CC=C1)/C2=CC(=CC=C2)F.ClDerived
InChIKeyZFJWHDDNODRIBG-UHFFFAOYSA-NDerived

The presence of fluorine at the meta position on the phenyl ring introduces electronic effects that may influence solubility and receptor interactions. The hydrochloride salt enhances water solubility compared to the free base, a common modification for pharmaceutical compounds .

Synthesis and Manufacturing

While no direct synthesis protocol for this compound is documented, analogous enamines are typically synthesized via condensation reactions. A plausible route involves:

  • Enamine formation: Reaction of m-fluoroacetophenone with dimethylformamide-dimethyl acetal (DMF-DMA) under reflux to yield the intermediate 3-(dimethylamino)-1-(m-fluorophenyl)prop-2-en-1-one .

  • Grignard addition: Treatment with phenylmagnesium bromide to install the second aryl group at the α-position .

  • Salt formation: Protonation with hydrochloric acid to yield the hydrochloride salt .

Table 2. Synthetic comparison with analogous compounds

StepReagents/ConditionsYieldSource
Enamine formationDMF-DMA, reflux, 15–20 h80–90%
Aryl additionPhenyl Grignard, THF, 0°C~75%*
Salt precipitationHCl in diethyl ether>90%
*Estimated based on similar reactions .

This method mirrors procedures for structurally related enamines, such as 3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 1201-93-0), which is synthesized in 80–90% yield via DMF-DMA condensation .

Physicochemical Properties

The hydrochloride salt’s properties are derived from related compounds and computational predictions:

Table 3. Physicochemical data

PropertyValueSource
Melting pointNot reported
Boiling point260±32°C (predicted)
Density1.022±0.06 g/cm³ (predicted)
SolubilitySoluble in polar solvents (e.g., methanol)
pKa6.63±0.70 (free base predicted)

The λₘₐₓ in UV-Vis spectroscopy is anticipated near 325 nm, consistent with conjugated enamines . Hydrochloride formation likely shifts this absorbance due to protonation of the dimethylamino group.

Spectroscopic Characterization

Although direct spectral data for the target compound is unavailable, analogous enamines exhibit distinct NMR and mass spectral patterns:

  • ¹H NMR (predicted):

    • Aromatic protons: δ 7.2–8.3 ppm (multiplet, 9H, two phenyl groups) .

    • Vinyl proton: δ 6.5–7.0 ppm (doublet, J = 12–15 Hz, 1H) .

    • Dimethylamino: δ 2.8–3.2 ppm (singlet, 6H) .

  • HRMS (ESI): Expected [M+H]⁺ at m/z 256.1344 (free base) .

ParameterValueSource
LD₅₀ (oral, mouse)352 mg/kg
RouteOral
Observed effectsLethality (no specific symptoms reported)

The hydrochloride salt’s ionic nature may enhance gastrointestinal absorption, contributing to its toxicity profile. No chronic or ecotoxicological data is available.

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